molecular formula C7H6Cl2O3S B8483231 2,3-Dichlorobenzenemethanesulfonic acid

2,3-Dichlorobenzenemethanesulfonic acid

Cat. No. B8483231
M. Wt: 241.09 g/mol
InChI Key: OYVHOYCIMIEQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07321061B2

Procedure details

(2,3-dichlorophenyl)-methanesulfonic acid (260 mg, 1.0 mmole) was dissolved in 5 mL dry THF and cooled to 0° C. A catalytic drop of DMF was added followed by oxalyl chloride (0.44 mL, 5.0 mmole). The reaction mixture was allowed to warm to room temperature over 90 minutes and then filtered through Celite®, rinsing the Celite® with an additional 15 mL dry THF. The filtrate was evaporated to a volume of ca. 5 mL and then 5 mL water was added in small portions, cooling the vessel in a water bath. The mixture was extracted with 2×25 mL EtOAc and the combined organics were washed with saturated sodium bicarbonate, brine, and dried (MgSO4). Filtration and evaporation gives the crude product as a yellow oil. Chromatography on silica gel using a gradient of 5% EtOAc/Hexane to 30% EtOAc/Hexane gives 142 mg (2,3-dichlorophenyl)-methanesulfonyl chloride as a white solid.1H NMR (400 MHz, CHLOROFORM-D) δ ppm 5.09 (s, 2 H) 7.25 (t, J=7.96 Hz, 1 H) 7.45 (m, 1 H) 7.53 (dd, J=8.08, 1.52 Hz, 1 H)
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.44 mL
Type
reactant
Reaction Step Three
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:9][S:10]([OH:13])(=O)=[O:11].CN(C=O)C.C(Cl)(=O)C([Cl:22])=O.CCOC(C)=O.CCCCCC>C1COCC1>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:9][S:10]([Cl:22])(=[O:13])=[O:11] |f:3.4|

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)CS(=O)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0.44 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCC
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 90 minutes
Duration
90 min
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
WASH
Type
WASH
Details
rinsing the Celite® with an additional 15 mL dry THF
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to a volume of ca. 5 mL
ADDITION
Type
ADDITION
Details
5 mL water was added in small portions
TEMPERATURE
Type
TEMPERATURE
Details
cooling the vessel in a water bath
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 2×25 mL EtOAc
WASH
Type
WASH
Details
the combined organics were washed with saturated sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation
CUSTOM
Type
CUSTOM
Details
gives the crude product as a yellow oil

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)CS(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 142 mg
YIELD: CALCULATEDPERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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